See also: Vonoprazan (has active moiety); Amoxicillin; clarithromycin; vonoprazan fumarate (component of); Amoxicillin; vonoprazan fumarate (component of).

Vonoprazan Fumarate

CAS No.: 881681-01-2

Cat. No.: VC1566411

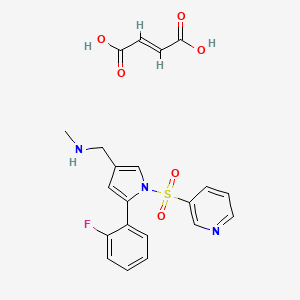

Molecular Formula: C21H20FN3O6S

Molecular Weight: 461.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 881681-01-2 |

|---|---|

| Molecular Formula | C21H20FN3O6S |

| Molecular Weight | 461.5 g/mol |

| IUPAC Name | (E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine |

| Standard InChI | InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

| Standard InChI Key | ROGSHYHKHPCCJW-WLHGVMLRSA-N |

| Isomeric SMILES | CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O |

| SMILES | CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |

| Canonical SMILES | CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O |

| Appearance | Solid powder |

Introduction

Chemical Properties and Structure

Vonoprazan fumarate (TAK-438) is a pyrrole derivative with the molecular formula C21H20FN3O6S and a molecular weight of 461.46 g/mol . It is the fumarate salt form of vonoprazan, appearing as white to off-white crystals or crystalline powder with a melting point of 194.8°C .

Physical and Chemical Characteristics

| Property | Description |

|---|---|

| Chemical Name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate |

| Synonyms | TAK-438, Takecab, Vonoprazan Fumurate, 881681-01-2, 1260141-27-2 |

| Molecular Weight | 461.46 g/mol |

| Physical Appearance | White to off-white crystals or crystalline powder |

| Melting Point | 194.8°C |

| Solubility | Soluble in dimethyl sulfoxide (50 mg/mL), limited solubility in N,N-dimethylacetamide, N,N-dimethylformamide, methanol, and water; slightly soluble in ethanol (99.5%); very low solubility in 2-propanol, acetone, 1-octanol, and acetonitrile |

Mechanism of Action

Vonoprazan fumarate functions as a potassium-competitive acid blocker (P-CAB) with a mechanism distinctly different from traditional proton pump inhibitors .

Inhibition of Gastric Acid Secretion

Vonoprazan specifically and competitively binds to the gastric hydrogen-potassium ATPase (H⁺/K⁺ ATPase) proton pump at or near its potassium ion (K⁺) binding site . This binding sterically inhibits K⁺ binding, which blocks the activation of the H⁺/K⁺ ATPase by K⁺, thereby inhibiting the proton pump and preventing gastric acid secretion .

Unlike PPIs which irreversibly bind to the proton pump, vonoprazan's action is reversible, competing with potassium ions to inhibit H⁺ and K⁺-ATPase . This reversible binding mechanism allows vonoprazan to:

-

Act more rapidly than PPIs

-

Provide more consistent acid suppression

-

Function effectively without requiring acid activation

-

Maintain its efficacy regardless of when it is administered relative to meals

Pharmacokinetics

Vonoprazan demonstrates favorable pharmacokinetic properties that contribute to its clinical efficacy in managing acid-related disorders.

Absorption and Distribution

Vonoprazan is rapidly absorbed after oral administration, reaching maximum plasma concentration (Cmax) at 1.5-2.0 hours post-dose . Food has minimal effect on its intestinal absorption, allowing for flexible administration relative to meals . The plasma protein binding of vonoprazan is approximately 80% in healthy subjects .

Vonoprazan distributes extensively into tissues with a mean apparent volume of distribution of 1050 L . Being a base with pKa of 9.6 and with acid-resistant properties, vonoprazan becomes highly concentrated in the acidic canaliculi of gastric parietal cells, which contributes to its prolonged acid suppression effect (exceeding 24 hours after administration of 20 mg) .

Metabolism and Elimination

The mean apparent terminal half-life of vonoprazan is approximately 7.7 hours in healthy adults . It undergoes extensive metabolism, with approximately 59% of an orally administered dose recovered in urine as metabolites and only 8% excreted unchanged .

Vonoprazan is metabolized primarily by:

-

Cytochrome P450 (CYP) 3A4 (main pathway)

-

CYP2B6 (secondary pathway)

-

CYP2C19 (secondary pathway)

-

CYP2D6 (secondary pathway)

While genetic polymorphism of CYP2C19 may influence drug exposure, population pharmacokinetic studies performed in Japanese patients indicate that this effect is clinically insignificant (variability of only 15-29%) .

Pharmacodynamics

Vonoprazan demonstrates potent and sustained acid-suppressing effects that contribute to its therapeutic efficacy.

Acid Suppression Profile

Vonoprazan increases intragastric pH above 4.0 as early as 4 hours after an oral dose of 20 mg, and this extensive anti-secretory effect is maintained for up to 24 hours post-dose . During repeated dosing of 20 mg once daily, the 24-hour intragastric pH >4 holding time ratios were 63% and 83% on days 1 and 7, respectively .

In comparative studies, vonoprazan has shown:

-

More rapid onset of action than PPIs

-

More consistent acid suppression across patients

-

Better nighttime acid control

Effects in Animal Models

In rat models of acid-related gastrointestinal injury, vonoprazan demonstrated significant protective effects. Compared to lansoprazole (LPZ), vonoprazan showed superior inhibition of esophageal injury formation, with an ID₅₀ value of 1.27 mg/kg versus 3.20 mg/kg for lansoprazole . Studies in rats also showed that vonoprazan dose-dependently inhibits basal gastric acid secretion with an ID₅₀ value of 1.26 mg/kg .

Clinical Applications

Vonoprazan fumarate has been utilized in various acid-related gastrointestinal conditions with demonstrated efficacy.

Approved Indications

Vonoprazan (marketed as Takecab) has been available in Japan since February 2015 and is administered for several conditions as follows :

| Condition | Dosage Regimen |

|---|---|

| Gastroduodenal ulcer treatment | 20 mg once daily |

| Reflux esophagitis treatment | 20 mg once daily |

| Secondary prevention of reflux esophagitis | 10 mg once daily |

| Secondary prevention of low-dose aspirin-induced peptic ulcer | 10 mg once daily |

| Secondary prevention of NSAID-induced peptic ulcer | 10 mg once daily |

| Helicobacter pylori eradication | 20 mg twice daily (in combination with clarithromycin and amoxicillin) |

Gastroesophageal Reflux Disease (GERD)

Vonoprazan has demonstrated efficacy in treating erosive esophagitis comparable to or better than lansoprazole, with superior effectiveness in the healing of more severe grades of esophagitis .

Peptic Ulcer Disease (PUD)

Clinical trials have shown vonoprazan to be effective in healing gastric and duodenal ulcers, with efficacy comparable to or superior to PPIs .

Helicobacter pylori Eradication

Vonoprazan-based triple therapy has shown superior eradication rates compared to PPI-based regimens, particularly in patients with clarithromycin-resistant H. pylori strains .

Prevention of NSAID and Aspirin-related Ulcers

Vonoprazan has proven to be as effective as lansoprazole in preventing the recurrence of low-dose or long-term aspirin-associated ulcers .

Drug-Drug Interactions

Understanding potential drug-drug interactions is essential for the safe use of vonoprazan fumarate in clinical practice.

Cytochrome P450 Interactions

In vitro and in vivo studies have shown that vonoprazan can inhibit several cytochrome P450 enzymes, which may have implications for co-administered medications .

| CYP Enzyme | IC₅₀ Value in Rat Microsomes | Effect |

|---|---|---|

| CYP3A4 | 22.48 μM | Inhibition |

| CYP2C9 | 18.34 μM | Inhibition |

| CYP2D6 | 3.62 μM | Inhibition |

| CYP2B6 | 3.68 μM | Inhibition |

| CYP1A2 | No inhibition observed | No effect |

| CYP2E1 | No inhibition observed | No effect |

When co-administered with clarithromycin (a CYP3A4 inhibitor), the mean AUC of vonoprazan and clarithromycin increased by 1.8 and 1.5 times, respectively, compared with corresponding control values, indicating mutual metabolic inhibition .

Special Populations

In patients with severe liver and renal dysfunction, the mean area under the curve from time zero to infinity was elevated by 2.6 and 2.4 times, respectively, compared with healthy subjects, with no significant changes in plasma protein binding . This suggests that dose adjustment may be necessary in these patient populations.

Comparative Advantages over Proton Pump Inhibitors

Vonoprazan offers several potential advantages over traditional PPIs that may translate into improved clinical outcomes .

| Characteristic | Vonoprazan | Proton Pump Inhibitors |

|---|---|---|

| Mechanism of action | Reversible K⁺-competitive binding | Irreversible covalent binding |

| Onset of action | Rapid (day 1 efficacy) | Delayed (3-5 days to maximum effect) |

| Acid activation requirement | No | Yes |

| pH dependence | Minimal | Significant |

| Food effect | Minimal | Variable |

| Night-time acid control | Superior | Variable |

| Variability between doses | Low | High |

| CYP2C19 polymorphism effect | Minimal | Significant |

Synthesis

Vonoprazan fumarate is prepared by the reaction of vonoprazan with (2E)-but-2-enedioic acid (fumaric acid) . The synthesis process involves the following key steps:

-

(2E)-but-2-enedioic acid is combined with sodium hydroxide in water at 50-60°C

-

Vonoprazan is added in water/toluene at 25-35°C

-

The mixture is stirred, filtered, and the filter cake is dried at 50°C

-

The resulting white solid has been reported to have HPLC purity of 99.96% with yields of approximately 94%

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume